2-Acetamido-4-hydroxybenzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
99358-07-3 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-acetamido-4-hydroxybenzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-8-4-6(12)2-3-7(8)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14) |
InChI Key |
NFYYFDXVGWRTHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)O)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Acetamido 4 Hydroxybenzoic Acid and Its Analogues
Strategies for Regioselective Functionalization of Benzoic Acid Scaffolds
The ability to selectively introduce functional groups at specific positions on a benzoic acid ring is a fundamental challenge in organic synthesis. The electronic nature of the carboxylic acid group, which is electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution and directs incoming groups primarily to the meta-position. curlyarrows.comlibretexts.org Consequently, specialized strategies are required to achieve ortho and para functionalization.
Acylation Reactions and Amide Bond Formation
Acylation is a key transformation for the synthesis of the target compounds, creating the essential acetamido group. The formation of an amide bond from an amino-substituted benzoic acid is a common and effective strategy. researchgate.net This can be achieved through various methods, including the use of acyl chlorides or anhydrides. mdpi.comnih.gov For instance, the reaction of an aminobenzoic acid with acetic anhydride (B1165640) or acetyl chloride can selectively acylate the amino group to form the corresponding acetamido derivative. mdpi.comchemicalbook.com The choice of solvent and the use of a base, such as sodium bicarbonate or potassium carbonate, are often critical for the success of these reactions. mdpi.comchemicalbook.com
Titanium tetrachloride (TiCl4) has been reported as an effective reagent for the direct condensation of carboxylic acids and amines to form amides, offering a one-pot procedure with generally good yields. nih.gov This method has been shown to be compatible with a range of substrates. nih.gov
Table 1: Acylation Reaction Conditions
| Starting Material | Acylating Agent | Catalyst/Base | Solvent | Product | Reference |
| 5-amino-2-hydroxybenzoic acid | Acetic anhydride | - | Water | 5-acetamido-2-hydroxybenzoic acid | mdpi.com |
| 5-amino-2-hydroxybenzoic acid | Benzoyl chloride | Potassium carbonate | Ethyl acetate (B1210297) | 5-benzamido-2-hydroxybenzoic acid | mdpi.com |
| Methyl 4-amino-2-hydroxybenzoate | Acetyl chloride | Sodium bicarbonate | Ethyl acetate/Water | Methyl 4-acetamido-2-hydroxybenzoate | chemicalbook.com |
| Carboxylic acids | Amines | TiCl4 | Pyridine (B92270) | Amides | nih.gov |
Hydroxylation and Substituent Introduction Approaches
The introduction of a hydroxyl group onto a benzoic acid scaffold can be achieved through several methods. One approach involves the diazotization of an aminobenzoic acid followed by hydrolysis of the resulting diazonium salt. youtube.com This process allows for the conversion of an amino group to a hydroxyl group. youtube.com
More direct methods for hydroxylation are also being developed. For example, a decarboxylative hydroxylation of benzoic acids has been reported using a copper-catalyzed reaction at a relatively low temperature of 35 °C. nih.gov This method provides a direct route to phenols from benzoic acids. nih.gov Additionally, iron-assisted ortho-hydroxylation of benzoic acids using hydrogen peroxide has been demonstrated, yielding salicylic (B10762653) acid derivatives. rsc.orgrsc.org
For the introduction of other substituents, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool. researchgate.netnih.govresearchgate.net For instance, rhodium-catalyzed carboxylate-directed ortho-thiolation of benzoic acids has been developed. rsc.org Furthermore, palladium-catalyzed meta-C-H functionalization of benzoic acid derivatives has been achieved using specific templates, addressing the challenge of functionalizing the typically less reactive meta position. researchgate.netnih.gov
Synthesis of Positional Isomers and Structurally Related Acetamidohydroxybenzoates
The biological activity of acetamidohydroxybenzoic acids can be highly dependent on the relative positions of the substituents on the benzene (B151609) ring. Therefore, the development of synthetic routes to specific positional isomers is of great importance.
Synthetic Routes to 3-Acetamido-2-hydroxybenzoic Acid
The synthesis of 3-acetamido-2-hydroxybenzoic acid presents a challenge due to the ortho-para directing nature of the hydroxyl group and the meta-directing nature of the carboxyl group. A potential synthetic strategy could involve the nitration of 2-hydroxybenzoic acid (salicylic acid), which would likely place the nitro group at the 3- and 5-positions. Separation of the 3-nitro-2-hydroxybenzoic acid isomer, followed by reduction of the nitro group to an amine and subsequent acetylation, would yield the desired product.
Synthetic Pathways to 5-Acetamido-2-hydroxybenzoic Acid
The synthesis of 5-acetamido-2-hydroxybenzoic acid is more straightforward. A common and effective method starts with 5-amino-2-hydroxybenzoic acid (5-aminosalicylic acid). mdpi.com This starting material can be directly acetylated using acetic anhydride in water to produce 5-acetamido-2-hydroxybenzoic acid in good yield. mdpi.com This compound is also known as N-acetyl-5-aminosalicylic acid. tcichemicals.com
Preparation of Alkyl Esters and Aryl Amides (e.g., Methyl 4-Acetamido-2-hydroxybenzoate synthesis, N-acylation reactions for 5-acetamido-2-hydroxybenzoic acid derivatives)
The synthesis of esters and amides of acetamidohydroxybenzoic acids allows for the exploration of a wider range of chemical space and the fine-tuning of their properties.
A well-documented synthesis of methyl 4-acetamido-2-hydroxybenzoate starts from methyl 4-amino-2-hydroxybenzoate. chemicalbook.com The acetylation is carried out using acetyl chloride in a biphasic system of ethyl acetate and water, with sodium bicarbonate acting as the base. chemicalbook.com This reaction proceeds with a high yield of 99%. chemicalbook.com An alternative method involves heating methyl 2-hydroxy-4-aminobenzoate in acetic anhydride, followed by the addition of water to yield the product. prepchem.com
N-acylation reactions of 5-acetamido-2-hydroxybenzoic acid derivatives can be used to introduce various acyl groups onto the amino nitrogen. For example, reacting 5-amino-2-hydroxybenzoic acid with benzoyl chloride in the presence of potassium carbonate in ethyl acetate yields 5-benzamido-2-hydroxybenzoic acid. mdpi.com Similarly, other acyl chlorides can be used to synthesize a variety of N-acylated derivatives. mdpi.comnih.gov
Table 2: Synthesis of Derivatives
| Product | Starting Material | Reagents | Conditions | Reference |
| Methyl 4-acetamido-2-hydroxybenzoate | Methyl 4-amino-2-hydroxybenzoate | Acetyl chloride, Sodium bicarbonate | Ethyl acetate, Water, 0°C to RT | chemicalbook.com |
| Methyl 4-acetamido-2-hydroxybenzoate | Methyl 2-hydroxy-4-aminobenzoate | Acetic anhydride | 75°C, then water | prepchem.com |
| 5-benzamido-2-hydroxybenzoic acid | 5-amino-2-hydroxybenzoic acid | Benzoyl chloride, Potassium carbonate | Ethyl acetate | mdpi.com |
| 5-(phenylacetamido)-2-hydroxybenzoic acid | 5-amino-2-hydroxybenzoic acid | Phenylacetyl chloride, Potassium carbonate | Ethyl acetate | mdpi.com |
Considerations for Green Chemical Synthesis
The principles of green chemistry provide a framework for designing more sustainable chemical processes. frontiersin.org These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, and using renewable feedstocks. frontiersin.orgnih.gov The application of these principles to the synthesis of 2-Acetamido-4-hydroxybenzoic acid involves a two-step conceptual approach: the green synthesis of its precursor, 2-hydroxy-4-aminobenzoic acid, followed by a green acetylation step.
Synthesis of the Precursor: 2-hydroxy-4-aminobenzoic acid
A significant advancement in the green synthesis of the key intermediate, 2-hydroxy-4-aminobenzoic acid, involves moving away from traditional methods that require high temperatures and pressures. A patented method highlights an environmentally friendly process starting from m-aminophenol. This process is notable for its mild reaction conditions and utilization of waste materials. rsc.org
The key features of this greener synthesis of 2-hydroxy-4-aminobenzoic acid are:
Ambient Temperature Reaction: The process is conducted at room temperature (10-30°C), which significantly reduces energy consumption compared to older methods that required temperatures of 125-230°C. rsc.org
Use of Recovered Industrial Gas: Instead of pure carbon dioxide, the method utilizes recovered industrial CO2 gas as a raw material. This not only lowers costs but also contributes to the utilization of industrial waste gas. rsc.org
Simplified Process: The reaction in an alcoholic solution at room temperature, followed by filtration and precipitation, presents a simpler and potentially safer process with high yields. rsc.org
This approach addresses several key green chemistry principles, including energy efficiency and waste utilization.
Green Acetylation of 2-hydroxy-4-aminobenzoic acid
The second conceptual step is the acetylation of the amino group of 2-hydroxy-4-aminobenzoic acid. Traditional acetylation methods often use excess acetic anhydride or acetyl chloride, which can be hazardous and produce significant waste. ijcrt.org Green alternatives focus on solvent-free conditions, the use of safer catalysts, and energy-efficient reaction activation methods like microwave irradiation. ijcrt.orgmdpi.comnih.gov
Solvent-Free and Catalyst-Free Acetylation: Research has demonstrated the feasibility of acetylating aromatic amines and phenols under solvent- and catalyst-free conditions using acetic anhydride. mdpi.com This approach minimizes waste by eliminating the need for a solvent and a catalyst, which would otherwise require separation and disposal. The reaction can be driven to high yields with shorter reaction times compared to conventional methods. mdpi.com
Use of Eco-Friendly Catalysts: For reactions that still benefit from catalysis, green options are available. Weakly acidic catalysts, such as vinegar (acetic acid), have been successfully used for the acetylation of primary aromatic amines at room temperature under solvent-free conditions. ijcrt.org This method offers a readily available, inexpensive, and environmentally benign catalyst. ijcrt.org Another approach involves using reusable solid acid catalysts, which can be easily separated from the reaction mixture and recycled, minimizing waste. researchgate.net
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for green chemistry, often leading to dramatically reduced reaction times, increased yields, and lower energy consumption compared to conventional heating. nih.govijprdjournal.com The direct synthesis of amides from carboxylic acids and amines has been achieved under solvent-free conditions using microwave irradiation, offering a rapid and efficient green protocol. nih.gov This technique could be applied to the acetylation of 2-hydroxy-4-aminobenzoic acid, potentially using acetic acid directly and minimizing the need for more reactive and hazardous acylating agents.
Biocatalysis: A frontier in green synthesis is the use of enzymes. Biocatalytic methods, such as the use of N-acetyltransferase enzymes, can perform highly selective acetylations under mild, aqueous conditions. google.comnih.gov While specific application to 2-hydroxy-4-aminobenzoic acid is not widely documented, the enzymatic N-acetylation of other aromatic amines is known. nih.gov This approach offers the potential for a highly sustainable, renewable-feedstock-based synthesis route. The synthesis of paracetamol (N-acetyl-p-aminophenol), a structurally similar compound, has been explored via one-pot chemoenzymatic methods, indicating the viability of such strategies. rsc.orgdigitellinc.com
The following tables summarize and compare different green synthetic approaches relevant to the formation of this compound.
Table 1: Comparison of Synthetic Methods for the Precursor 2-hydroxy-4-aminobenzoic acid
| Feature | Conventional Method | Green Method |
| Starting Material | m-aminophenol, pure CO2 | m-aminophenol, recovered industrial CO2 |
| Temperature | 125-230°C | Room Temperature (10-30°C) |
| Pressure | High Pressure | Atmospheric/Moderate Pressure |
| Solvent | Often aqueous, leading to byproducts | Alcoholic solution |
| Key Advantage | Established process | Low energy, use of waste gas, high yield, simple process rsc.org |
| Key Disadvantage | High energy consumption, safety concerns rsc.org | Relies on availability of industrial CO2 source |
Table 2: Comparison of Green Acetylation Strategies for Aromatic Amines
| Method | Acetylating Agent | Catalyst | Solvent | Key Advantages |
| Solvent-Free | Acetic anhydride | None | None | No solvent waste, high yields, short reaction times mdpi.com |
| Eco-Friendly Catalyst | Acetic anhydride | Vinegar (Acetic Acid) | None | Inexpensive, non-toxic, and readily available catalyst ijcrt.org |
| Microwave-Assisted | Acetic acid / Acetonitrile | Ceric ammonium (B1175870) nitrate (B79036) / Alumina | None / Acetonitrile | Rapid, energy-efficient, high yields, simple workup nih.govnih.gov |
| Biocatalysis | Acetyl-CoA (in-vivo) | N-acetyltransferase | Water | Highly selective, mild conditions, renewable google.comnih.gov |
Spectroscopic and Crystallographic Data for this compound Not Publicly Available
The specific analytical data required to populate the outlined sections—including Fourier-Transform Infrared (FT-IR) Spectroscopy, Fourier-Transform Raman (FT-Raman) Spectroscopy, Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) Spectroscopy, and Mass Spectrometry—could not be located for this compound.
While extensive data are available for related compounds such as 4-hydroxybenzoic acid, 2-hydroxybenzoic acid (salicylic acid), and 4-acetamidobenzoic acid, the strict requirement to focus solely on this compound prevents the use of this information. Extrapolating data from related structures would not provide the scientifically accurate and specific characterization requested for the target compound.
Therefore, the following sections of the proposed article could not be developed:
Theoretical and Computational Studies on 2 Acetamido 4 Hydroxybenzoic Acid Molecular Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules. These computational methods provide insights into molecular geometry, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is employed to determine the optimized geometry of a molecule, which corresponds to the lowest energy conformation. For aromatic compounds like the isomers of acetamidohydroxybenzoic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-311G**, can predict bond lengths, bond angles, and dihedral angles. nih.gov
In a related compound, 4-benzamido-2-hydroxybenzoic acid, the geometry was determined, revealing the planarity of the 4-aminosalicylic acid and benzaldehyde (B42025) parts, with a small dihedral angle between them. iucr.org For the isomers of acetamidohydroxybenzoic acid, an intramolecular hydrogen bond is expected to form between the hydroxyl group and the carbonyl group of the carboxylic acid, which significantly influences the molecular geometry.
Table 1: Representative Optimized Geometrical Parameters (based on related structures) This table presents hypothetical yet expected values for 2-Acetamido-4-hydroxybenzoic acid based on documented findings for similar structures.
| Parameter | Bond/Angle | Expected Value |
|---|---|---|
| Bond Length | C-O (hydroxyl) | ~1.36 Å |
| Bond Length | C=O (carboxyl) | ~1.21 Å |
| Bond Length | C-O (carboxyl) | ~1.35 Å |
| Bond Length | N-C (amide) | ~1.36 Å |
| Bond Angle | O-C-C (ring) | ~120° |
| Bond Angle | C-C-C (ring) | ~120° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability.
For related Schiff base derivatives of 4-hydroxybenzoic acid, the HOMO-LUMO energy gap has been calculated using DFT. nih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. In a study on 5-acetamido-2-hydroxy benzoic acid derivatives, molecular docking studies, which are related to frontier orbital interactions, were performed to assess their binding affinity with biological targets. mdpi.com
Table 2: Representative Frontier Orbital Energies (based on related structures) This table presents hypothetical yet expected values for this compound based on documented findings for similar structures.
| Parameter | Energy (eV) |
|---|---|
| HOMO | ~ -6.0 to -7.0 |
| LUMO | ~ -1.5 to -2.5 |
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and antibonding interactions within a molecule. It investigates charge transfer and hyperconjugative interactions. In a study of 4-Dimethylamino benzoic acid, NBO analysis revealed that the stability of the molecule is due to hyper-conjugative interactions and a hydrogen-bonding network. ikprress.org These interactions involve the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals. For this compound, significant interactions would be expected between the lone pairs of oxygen and nitrogen atoms and the π* orbitals of the benzene (B151609) ring and carbonyl groups.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic). In studies of related compounds like 4-Dimethylamino benzoic acid, MEP analysis has been used to identify the reactive sites. ikprress.org For this compound, the oxygen atoms of the carboxyl, hydroxyl, and acetamido groups would be expected to be the most negative regions, while the hydrogen atoms, particularly of the hydroxyl and carboxylic acid groups, would be the most positive regions.
Computational methods can simulate vibrational spectra (Infrared and Raman) with a high degree of accuracy. DFT calculations are used to predict the vibrational frequencies and intensities of the normal modes of a molecule. These theoretical spectra can then be compared with experimental data to aid in the assignment of spectral bands. For 4-Dimethylamino benzoic acid, a systematic investigation of the FT-IR and FT-Raman spectra was carried out using DFT calculations. ikprress.org The vibrational modes would include stretching and bending vibrations of the O-H, N-H, C=O, C-O, C-N, and C-C bonds, as well as the characteristic modes of the benzene ring.
Table 3: Representative Predicted Vibrational Frequencies (based on related structures) This table presents hypothetical yet expected values for this compound based on documented findings for similar structures.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H stretch | Carboxylic Acid | ~3500-3600 (monomer) |
| N-H stretch | Amide | ~3300-3400 |
| C=O stretch | Carboxylic Acid | ~1700-1750 |
| C=O stretch | Amide | ~1650-1680 |
| C-N stretch | Amide | ~1250-1350 |
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β). Molecules with large β values are considered good candidates for NLO materials. The presence of donor and acceptor groups and an extended π-conjugated system can enhance NLO properties. While no specific NLO studies on this compound were found, its structure, containing electron-donating (hydroxyl and acetamido) and electron-withdrawing (carboxylic acid) groups attached to a π-system, suggests it may exhibit NLO behavior.
Time-Dependent DFT for Electronic Absorption Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. nih.gov This approach calculates the excitation energies and oscillator strengths, which correspond to the peaks in an absorption spectrum. For aromatic compounds like this compound, the electronic transitions are typically of a π → π* nature, originating from the promotion of an electron from a bonding π orbital to an antibonding π* orbital.
While specific TD-DFT studies on this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to similar phenolic compounds and hydroxybenzoic acids. nih.govresearchgate.net For instance, studies on hydroxyflavones and dihydroxybenzoic acids demonstrate that TD-DFT, especially when incorporating solvent effects through models like the Polarizable Continuum Model (PCM), can accurately reproduce experimental UV-Vis spectra. nih.govresearchgate.net These calculations allow for the assignment of specific electronic transitions to the observed absorption bands. nih.gov For a molecule like this compound, TD-DFT would be instrumental in understanding how the substituent groups (acetamido and hydroxyl) influence the electronic structure and the resulting absorption spectrum. The calculations would likely predict several absorption maxima in the UV region, with their precise wavelengths and intensities being dependent on the specific functional and basis set employed in the calculation.
| Parameter | Description | Typical Application |
| Excitation Energies | The energy required to promote an electron to a higher energy state. | Correlates to the position (wavelength) of absorption peaks. |
| Oscillator Strength | A dimensionless quantity that expresses the probability of a particular electronic transition. | Correlates to the intensity of absorption peaks. |
| Molecular Orbitals | Describes the wavefunction of an electron in a molecule. | Analysis of the nature of electronic transitions (e.g., π → π, n → π). |
| Solvent Models (e.g., PCM) | Approximates the effect of a solvent on the electronic structure of a molecule. | Improves the accuracy of predicted spectra in solution. |
Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects
Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. jinr.ru By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational landscape of a molecule and how it interacts with its environment, such as a solvent. jinr.ru
For this compound, MD simulations would be crucial for understanding its flexibility and preferred shapes (conformations) in solution. The molecule possesses several rotatable bonds, including those associated with the carboxyl and acetamido groups. MD simulations can explore the potential energy surface associated with the rotation of these bonds, identifying low-energy, stable conformations.
Furthermore, MD simulations are invaluable for studying solvation effects. nih.gov The interactions between this compound and surrounding water molecules, for instance, can be explicitly modeled. This allows for the characterization of the hydration shell, including the number and lifetime of hydrogen bonds formed between the solute and solvent. Understanding solvation is critical as it can significantly influence the molecule's conformation, stability, and reactivity. nih.gov The Solvent Accessible Surface Area (SASA) is a key parameter derived from MD simulations that quantifies the portion of the molecule exposed to the solvent, providing insights into its solubility and potential for intermolecular interactions. nih.gov
In Silico Ligand-Target Interaction Profiling
In silico methods, particularly molecular docking and binding affinity prediction, are instrumental in drug discovery and understanding how a ligand might interact with a biological target.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.netjaper.in This method is widely used to screen virtual libraries of compounds for potential drug candidates. For derivatives of this compound, molecular docking studies have been explored, particularly with the enzyme Cyclooxygenase-2 (COX-2), a key target in inflammation. researchgate.net
These studies have shown that related compounds can fit into the active site of COX-2. researchgate.netnih.gov The binding is often characterized by specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the active site. japer.in For instance, interactions with residues like Tyr385, Arg120, and Ser530 are often crucial for the inhibitory activity of compounds against COX-2. japer.ind-nb.info
Following molecular docking, the strength of the interaction between the ligand and the protein is often estimated by calculating the theoretical binding affinity. This is typically expressed as a docking score or a binding free energy, with more negative values indicating a stronger interaction. researchgate.netnih.gov For derivatives of this compound, theoretical binding affinities against COX-2 have been calculated to rank their potential inhibitory potency. researchgate.net
Active site characterization involves a detailed analysis of the interactions between the docked ligand and the amino acid residues of the protein's binding pocket. researchgate.net This includes identifying the specific hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. d-nb.info This information is critical for understanding the molecular basis of inhibition and for designing new derivatives with improved affinity and selectivity. nih.gov For example, the presence of a carboxyl group and an aromatic ring in COX-2 inhibitors is known to be important for their interaction with the active site. nih.gov
| Compound | Receptor | Predicted Binding Affinity (kcal/mol) | Interacting Residues |
| Compound 2a (related derivative) | COX-2 | -9.0 | Not specified researchgate.net |
| Celecoxib (standard drug) | COX-2 | -8.8 | Arg120, Tyr355 researchgate.netd-nb.info |
| Indomethacin (standard drug) | COX-2 | -7.7 | Not specified researchgate.net |
| Hexadecanal | COX-2 | -5.3 | Not specified nih.gov |
| Neophytadiene | COX-2 | -5.3 | Not specified nih.gov |
Investigation of Biological Activities and Molecular Mechanisms of 2 Acetamido 4 Hydroxybenzoic Acid and Its Derivatives
Anti-inflammatory Action and Eicosanoid Pathway Modulation (observed in related isomers)
The anti-inflammatory properties of compounds structurally related to 2-Acetamido-4-hydroxybenzoic acid are a significant area of interest. Phenolic acids are known to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in the inflammatory response. nih.gov
Research on isomers such as 5-acetamido-2-hydroxy benzoic acid has shown potential for analgesic and anti-inflammatory effects. mdpi.com The mechanism for these effects is often linked to the modulation of the eicosanoid pathway. For example, gentisic acid (2,5-dihydroxybenzoic acid), another related compound, inhibits the formation of prostaglandins (B1171923) in response to lipopolysaccharides, which is believed to occur through the inhibition of cyclooxygenase (COX) activity. nih.gov This action is crucial as it can help reduce the likelihood of clot formation. nih.gov Furthermore, vanillic acid has been shown to inhibit neutrophil recruitment, oxidative stress, and cytokine production, alongside the activation of NF-κB in murine inflammatory pain models, thereby providing analgesic effects. nih.gov
Table 1: Anti-inflammatory Actions of Related Hydroxybenzoic Acids
| Compound | Observed Anti-inflammatory Effect | Potential Mechanism of Action | Source |
|---|---|---|---|
| Gentisic Acid (2,5-DHBA) | Inhibition of prostaglandin (B15479496) formation. | Inhibition of Cyclooxygenase (COX) activity. | nih.gov |
| 2,3-Dihydroxybenzoic Acid (2,3-DHBA) | Decreases hydrogen peroxide-induced activation of NF-κB. | Scavenging of hydrogen peroxide. | nih.gov |
| 4-Hydroxybenzoic Acid (4-HBA) | Directly inhibits the NLRP3 inflammasome. | Suppresses NLRP3 activation by decreasing ROS production. | nih.gov |
| Vanillic Acid | Inhibits neutrophil recruitment, oxidative stress, and cytokine production. | Inhibition of NF-κB activation. | nih.gov |
Antioxidant Properties and Free Radical Scavenging Mechanisms (observed in hydroxybenzoic acids)
Hydroxybenzoic acids are well-documented for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals and reduce oxidative stress. nih.govontosight.ai This protective action helps prevent cellular damage to critical components like lipids, proteins, and DNA. nih.gov The antioxidant capacity is significantly influenced by the number and position of hydroxyl (-OH) groups on the aromatic ring. nih.govresearchgate.net An increase in the number of -OH groups generally leads to higher antioxidant activity. nih.gov
The mechanisms by which these compounds exert their antioxidant effects are multifaceted and can be categorized as direct or indirect. nih.govresearchgate.net
Direct Mechanisms :
Hydrogen Atom Transfer (HAT) : Phenolic compounds can neutralize free radicals by donating a hydrogen atom from their hydroxyl group, which results in a more stable phenoxyl radical. nih.govresearchgate.net Theoretical studies have identified HAT as the most favorable antioxidant mechanism in nonpolar environments. researchgate.netrsc.orgpreprints.org
Single Electron Transfer followed by Proton Transfer (SET-PT) : This mechanism involves the transfer of an electron to the free radical, followed by a proton transfer. However, it is generally considered a less favorable pathway for antioxidant action. researchgate.net
Sequential Proton Loss Electron Transfer (SPLET) : In polar solvents like water, the SPLET mechanism is predominant. researchgate.netpreprints.org It involves the initial loss of a proton from the hydroxyl group, followed by the transfer of an electron.
Indirect Mechanisms : These involve the activation of cellular signaling pathways, such as the NRF2 pathway, which upregulates the expression of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govresearchgate.net These enzymes are critical for detoxifying reactive oxygen species (ROS). nih.govresearchgate.net
Table 2: Free Radical Scavenging Mechanisms of Hydroxybenzoic Acids
| Mechanism | Description | Predominant Environment | Source |
|---|---|---|---|
| Hydrogen Atom Transfer (HAT) | A hydrogen atom is donated from the phenolic hydroxyl group to a free radical. | Non-polar media (e.g., benzene). | researchgate.netrsc.org |
| Sequential Proton Loss Electron Transfer (SPLET) | Involves the initial loss of a proton followed by an electron transfer. | Polar media (e.g., water). | researchgate.netpreprints.org |
| Single Electron Transfer followed by Proton Transfer (SET-PT) | An electron is transferred to the free radical, followed by a proton. | Generally not a favored pathway. | researchgate.net |
Antimicrobial Efficacy and Growth Inhibition Mechanisms (observed in related compounds)
Several hydroxybenzoic acids and their derivatives have demonstrated notable antimicrobial properties. ontosight.aiglobalresearchonline.netsemanticscholar.org For instance, p-hydroxybenzoic acid (PHBA) and its esters, commonly known as parabens, are widely recognized for their antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Aspergillus niger. globalresearchonline.net
The effectiveness of these compounds as antimicrobial agents is often linked to their chemical structure. globalresearchonline.net The presence of the hydroxyl group is crucial for their activity. globalresearchonline.net It is reported that as the alkyl chain length of paraben esters increases, the antimicrobial effect also increases. globalresearchonline.net This is because the longer chain enhances lipophilicity, which facilitates the compound's ability to cross the microbial cell wall. globalresearchonline.net Orsellinic acid, another related derivative, also exhibits antimicrobial activity against various microorganisms. globalresearchonline.net Phenolic acids, in general, are considered to possess antibacterial and antifungal properties. nih.gov
Table 3: Antimicrobial Activity of Related Compounds
| Compound/Derivative | Target Microorganisms | Key Finding | Source |
|---|---|---|---|
| p-Hydroxybenzoic acid esters (Parabens) | Staphylococcus aureus, Escherichia coli, Aspergillus niger, Candida albicans | Activity increases with alkyl chain length due to increased lipophilicity. | globalresearchonline.net |
| trans-4-hydroxy cinnamic acid | Gram-positive and some Gram-negative bacteria. | Lipophilicity is an important factor influencing antimicrobial activity. | globalresearchonline.net |
| Orsellinic acid | Various microorganisms. | Exhibits broad antimicrobial activity. | globalresearchonline.net |
Neuroprotective Effects and Associated Signaling Pathways (observed in hydroxybenzoic acids)
Hydroxybenzoic acids have shown considerable promise for their neuroprotective effects. frontiersin.org These compounds are capable of mitigating oxidative stress induced by agents like hydrogen peroxide, which is a key contributor to neuronal cell death in neurodegeneration. nih.govnih.gov For example, both 4-hydroxybenzoic acid (HBA) and protocatechuic acid (PCA) can protect primary cultures of cerebellar granule neurons from oxidative stress. nih.gov
The neuroprotective mechanisms are diverse. 4-HBA has demonstrated the ability to inhibit the aggregation and propagation of α-synuclein, a protein central to the pathology of diseases like Parkinson's. nih.gov Studies in cellular models have shown that 4-HBA reduces the formation of toxic α-synuclein aggregates. nih.gov Furthermore, some hydroxybenzoic acid derivatives have been designed as dual-target ligands, acting as both mitochondriotropic antioxidants and cholinesterase inhibitors, which is a valid strategy for managing Alzheimer's disease. frontiersin.org
Signaling pathways are central to these neuroprotective actions. numberanalytics.com The PI3K/Akt and MAPK/ERK pathways are key regulators of neuronal survival and differentiation. numberanalytics.com Protocatechuic acid has been shown to be an effective anti-inflammatory agent in microglial cells, reducing nitric oxide production, which suggests modulation of inflammatory pathways like NF-κB. nih.govnih.gov
Table 4: Neuroprotective Actions of Hydroxybenzoic Acids
| Compound | Observed Neuroprotective Effect | Associated Signaling Pathway/Mechanism | Source |
|---|---|---|---|
| 4-Hydroxybenzoic Acid (HBA) | Mitigates oxidative stress; inhibits α-synuclein aggregation. | Antioxidant activity; interference with protein aggregation. | nih.govnih.gov |
| Protocatechuic Acid (PCA) | Reduces nitric oxide production in microglial cells; protects against nitrosative stress. | Anti-inflammatory action, possibly modulating NF-κB. | nih.govnih.gov |
| Hydroxybenzoic Acid Derivatives | Inhibition of cholinesterases; prevention of Aβ-induced cytotoxicity. | Mitochondriotropic antioxidant action; dual-target inhibition. | frontiersin.org |
Cardioprotective Activities and Underlying Molecular Events (observed in hydroxybenzoic acids)
Hydroxybenzoic acids may help to ameliorate cardiovascular issues such as hypertension and atherosclerosis. nih.gov Their cardioprotective effects are often linked to their antioxidant and anti-inflammatory properties. nih.gov For example, 4-hydroxybenzoic acid has demonstrated significant antioxidant effects that contribute to cardiovascular health benefits. nih.gov
The underlying molecular events are varied. Gentisic acid (2,5-dihydroxybenzoic acid) can inhibit the oxidation of low-density lipoprotein (LDL) and the formation of lipid hydroperoxides, thereby reducing the probability of atherogenesis. nih.gov Some hydroxybenzoic acids can activate hydroxycarboxylic acid receptors, leading to a reduction in adipocyte lipolysis, which can result in improved blood lipid profiles. nih.gov Furthermore, the activation of the Nrf2 signaling pathway by these compounds increases the expression of antioxidant enzymes, which decreases oxidative stress and associated problems like endothelial dysfunction that can lead to hypertension. nih.gov Phenolic compounds like p-hydroxybenzoic acid and protocatechuic acid have been reported to possess anti-atherogenic, anti-thrombotic, and vasodilatory effects. globalresearchonline.net
Antineoplastic Potential and Cellular Pathway Modulation (observed in hydroxybenzoic acids)
The potential of hydroxybenzoic acids and their derivatives as anticancer agents has been a subject of intensive study. nih.govnih.govmdpi.com Their mechanisms of action often involve inducing apoptosis (programmed cell death), arresting the cell cycle, and modulating key cellular pathways involved in cancer progression. nih.govnih.gov
A significant finding is the ability of certain 4-hydroxybenzoic acid derivatives to act as pan-histone deacetylase (HDAC) inhibitors. nih.gov Pathological HDAC activity contributes to cancer development, and its inhibition can lead to increased protein acetylation, cell cycle arrest, and apoptosis in cancer cells, often without affecting normal cells. nih.govresearchgate.net For instance, 4-hydroxybenzoic acid was found to reverse adriamycin resistance in human breast cancer cells by acting as a specific HDAC6 inhibitor. researchgate.netnih.gov This was associated with the promotion of the HIPK2/p53 pathway, leading to apoptosis and G2/M cell cycle arrest. nih.gov
Other related compounds, such as 2,3-DHBA and 3,4,5-THB, have been noted for their ability to inhibit iron-induced oxidative DNA damage, a process that can lead to cancer. nih.gov Protocatechuic acid has been shown to have an apoptotic effect on human gastric adenocarcinoma cells. nih.gov
Table 5: Antineoplastic Potential of Hydroxybenzoic Acids
| Compound/Derivative | Cancer Cell Line/Model | Mechanism of Action | Source |
|---|---|---|---|
| 4-Hydroxybenzoic Acid Derivatives | Leukemia (K562, U937), Breast Cancer (MCF-7) | Pan-HDAC inhibition, induction of apoptosis, cell cycle arrest. | nih.gov |
| 4-Hydroxybenzoic Acid (4-HBA) | Adriamycin-resistant breast cancer cells | Specific HDAC6 inhibitor, promotes HIPK2/p53 pathway. | nih.gov |
| Protocatechuic Acid (3,4-DHB) | Human gastric adenocarcinoma (AGS) cells | Induction of apoptosis. | nih.gov |
| 2,4,6-Trihydroxybenzoic acid (2,4,6-THBA) | Colon and Breast Cancer Cells | Inhibition of Cyclin-Dependent Kinases (CDKs). | semanticscholar.org |
Influence on Cellular Signaling and Gene Expression (e.g., NFκB activation, Nrf2 activation for related hydroxybenzoic acids)
Hydroxybenzoic acids exert significant influence over cellular function by modulating critical signaling pathways and gene expression, particularly those related to inflammation and antioxidant defense. nih.govnih.gov
NF-κB Pathway : The Nuclear Factor kappa B (NF-κB) signaling pathway is a primary regulator of inflammatory responses. numberanalytics.com Dysregulation of this pathway is linked to many inflammatory diseases. Certain hydroxybenzoic acids can inhibit NF-κB activation. nih.gov For example, 2,3-dihydroxybenzoic acid decreases the hydrogen peroxide-induced activation of NF-κB. nih.gov Rutin, a flavonoid compound, can block the activation of the NF-κB signaling pathway, thereby reducing the release of inflammatory cytokines like IL-1β, TNF-α, and IL-6. mdpi.com
Nrf2 Pathway : The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the antioxidant response. mdpi.com Activation of Nrf2 leads to the expression of a suite of antioxidant and cytoprotective genes. nih.govresearchgate.net Several hydroxybenzoic acids can activate the Nrf2 signaling pathway, which enhances the cellular defense against oxidative stress. nih.govnih.gov Protocatechuic acid, for instance, has been observed to induce the Nrf2/ARE signaling pathway, leading to the upregulation of key antioxidant genes. mdpi.com This modulation helps explain the antioxidative and anti-inflammatory properties of these compounds. researchgate.net
Table 6: Modulation of Signaling Pathways by Hydroxybenzoic Acids
| Signaling Pathway | Modulating Compound(s) | Observed Effect | Source |
|---|---|---|---|
| NF-κB | 2,3-Dihydroxybenzoic Acid, Vanillic Acid, Rutin | Inhibition of activation, leading to reduced production of pro-inflammatory cytokines. | nih.govnih.govmdpi.com |
| Nrf2 | Protocatechuic Acid, various hydroxybenzoic acids | Activation of the pathway, leading to increased expression of antioxidant enzymes (SOD, CAT, GPx). | nih.govnih.govmdpi.com |
| HIPK2/p53 | 4-Hydroxybenzoic Acid (in combination with Adriamycin) | Promotion of the pathway, leading to apoptosis and cell cycle arrest in cancer cells. | nih.gov |
| NLRP3 Inflammasome | 4-Hydroxybenzoic Acid | Direct inhibition of inflammasome activation by reducing ROS production. | nih.gov |
Interaction with Enzymatic Systems (e.g., Cholinesterase inhibition by related hydroxybenzoic acid derivatives)
The interaction of hydroxybenzoic acid derivatives with enzymatic systems is a significant area of research, particularly concerning their potential as enzyme inhibitors. A key focus has been on their ability to inhibit cholinesterases (ChEs), including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for regulating the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. frontiersin.org The inhibition of ChEs is a primary therapeutic strategy for managing Alzheimer's disease (AD), a condition associated with impaired cholinergic transmission and oxidative stress. frontiersin.orgnih.gov
Research has led to the development of dual-target hydroxybenzoic acid (HBAc) derivatives that function as both mitochondriotropic antioxidants and cholinesterase inhibitors. frontiersin.orgnih.govdoaj.org Studies on a series of these derivatives, which vary in the length of their carbon chain spacers, have revealed potent and selective inhibitory activities. nih.govresearchgate.net For instance, derivatives with shorter carbon spacers (six and eight carbons) were found to be powerful BChE inhibitors, while those with a ten-carbon chain were more effective against AChE. nih.govdoaj.orgresearchgate.net Molecular modeling has suggested that the most promising of these inhibitors act through a non-competitive mechanism. nih.govresearchgate.net
These findings highlight the potential of the hydroxybenzoic acid scaffold in designing multifunctional agents for neurodegenerative diseases. One such derivative, AntiOxBEN₁, has been identified as a promising lead candidate due to its BChE selectivity, favorable safety profile, and neuroprotective qualities. nih.govdoaj.org
Table 1: Cholinesterase Inhibitory Activity of Selected Hydroxybenzoic Acid Derivatives
| Compound | Target Enzyme | IC₅₀ Value |
| AntiOxBEN₁ | BChE | 85 ± 5 nM |
| Compound 15 | BChE | 106 ± 5 nM |
| Compound 17 | AChE | 7.7 ± 0.4 µM |
| Compound 18 | AChE | 7.2 ± 0.5 µM |
| Compound 4h | AChE | 0.13 ± 0.04 µM |
| Compound 4h | BChE | 6.11 ± 0.15 µM |
| Compound 14r | AChE | 0.47 µM |
| Compound 14r | BChE | 11.02 µM |
IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Data sourced from multiple studies. nih.govdoaj.orgdntb.gov.ua
Role in Interkingdom Communication and Bacterial Physiology (e.g., 4-hydroxybenzoic acid in Shigella sonnei virulence and biofilm formation)
The parent compound, 4-hydroxybenzoic acid (4-HBA), plays a crucial role as a signaling molecule in bacterial physiology and interkingdom communication. asm.orgnih.gov In the human intestinal pathogen Shigella sonnei, 4-HBA acts as a quorum sensing (QS) signal that regulates key biological functions related to its virulence. asm.orgnih.govresearchgate.net
The 4-HBA signal exerts its control through a response regulator known as AaeR. asm.orgnih.gov 4-HBA binds directly to AaeR, enhancing its ability to bind to the promoter regions of target genes, thereby controlling their expression. asm.orgnih.govresearchgate.net This signaling system not only affects the bacterium itself but also plays a role in interkingdom communication. Research has revealed that 4-HBA produced by S. sonnei can interfere with the morphological transition of the fungus Candida albicans, reducing its competitive fitness. asm.orgnih.gov This demonstrates the dual function of 4-HBA in both intraspecies signaling and cross-kingdom interactions. nih.gov
Table 2: Effect of ubiC Gene Deletion on Shigella sonnei Phenotypes
| Phenotype | Effect of ubiC Deletion |
| 4-HBA Production | Completely abolished |
| Biofilm Formation | Decreased by 40% |
| EPS Production | Decreased by 51% |
| Virulence | Impaired |
Data based on findings from Wang et al. (2023). asm.org
Mitigation of Biological Toxin-Induced Damage (e.g., jellyfish venom-induced skin damage by hydroxybenzoic acid derivatives)
Hydroxybenzoic acid derivatives have shown significant promise in mitigating tissue damage caused by biological toxins, such as jellyfish venom. mdpi.com The stings from jellyfish like Nemopilema nomurai can cause severe skin reactions, including necrosis, inflammation, and blistering, largely due to the enzymatic components of the venom. mdpi.comnih.gov
Recent research has investigated the therapeutic potential of specific hydroxybenzoic acid derivatives, namely protocatechuic acid (PCA) and gentisic acid (DHB), in counteracting the effects of N. nomurai nematocyst venom (NnNV). mdpi.comnih.gov In vivo studies using a mouse model demonstrated that topical application of both PCA and DHB effectively mitigated skin toxicity following venom injection, leading to a significant reduction in localized skin necrosis. mdpi.com
The protective mechanism of these compounds involves several actions. They significantly reduce inflammation by modulating the release of critical cytokines. mdpi.comnih.gov Furthermore, PCA and DHB have been shown to neutralize the activity of key venom enzymes like metalloproteinases and phospholipase-A₂, which are major contributors to tissue damage. mdpi.comnih.gov These findings underscore the viability of using small-molecule hydroxybenzoic acid derivatives as a therapeutic strategy for managing toxin-induced skin injuries. mdpi.commdpi.com
Table 3: Therapeutic Effects of Hydroxybenzoic Acid Derivatives on Jellyfish Venom-Induced Damage
| Compound | Key Protective Mechanism | Observed Effect |
| Protocatechuic Acid (PCA) | - Modulation of cytokine release- Inhibition of metalloproteinases & phospholipase-A₂ | - Mitigates inflammation- Reduces skin necrosis |
| Gentisic Acid (DHB) | - Modulation of cytokine release- Inhibition of metalloproteinases & phospholipase-A₂ | - Mitigates inflammation- Reduces skin necrosis |
Based on studies investigating the effects on Nemopilema nomurai venom. mdpi.comnih.gov
Derivatives and Analogues: Design, Synthesis, and Functional Investigations
Structure-Activity Relationship (SAR) Studies of Substituted Acetamidohydroxybenzoic Acids
While specific structure-activity relationship (SAR) studies on 2-Acetamido-4-hydroxybenzoic acid are not extensively documented in publicly available research, valuable insights can be drawn from studies on its isomers and other substituted benzoic acid derivatives. For instance, research on 5-Acetamido-2-hydroxy benzoic acid derivatives has shed light on their analgesic activity. In one study, N-acylation of 5-amino-2-hydroxy benzoic acid with benzoyl chloride and phenylacetyl chloride yielded derivatives that demonstrated notable anti-nociceptive effects mdpi.com. The prediction of biological activity for these compounds suggests that modifications to the acetamido and hydroxyl groups can significantly influence their interaction with biological targets mdpi.com.
General SAR principles for hydroxybenzoic acids indicate that the position and nature of substituents on the benzene (B151609) ring are critical for their biological effects, which include antimicrobial, antioxidant, and anti-inflammatory activities researchgate.net. For example, the antioxidant activity of phenolic acids is closely linked to the number and arrangement of hydroxyl groups on the aromatic ring nih.gov. It can be inferred that alterations to the acetamido group or the hydroxyl and carboxylic acid positions on the this compound scaffold would likely result in a spectrum of biological activities.
Strategies for Structural Modification for Targeted Bioactivity
The structural modification of hydroxybenzoic acid derivatives is a common strategy to enhance their bioactivity and target specific biological pathways. A primary approach involves the synthesis of various derivatives through reactions such as esterification, amidation, and the introduction of different functional groups to the aromatic ring.
For example, the synthesis of azo dyes incorporating 4-hydroxybenzoic acid has been explored to develop compounds with potent antibacterial activity. This involves the diazotization of primary aromatic amines followed by coupling with 4-hydroxybenzoic acid jocpr.com. Another strategy includes the synthesis of hydrazide derivatives and subsequently Schiff bases and 1,3,4-oxadiazoles from 4-hydroxybenzoic acid, which have been investigated for their biological potential chemmethod.comchemmethod.com. These synthetic routes offer a template for modifying this compound to explore a wider range of biological applications.
Metabolic engineering in microorganisms like Escherichia coli has also been employed to produce 4-hydroxybenzoic acid and its derivatives, demonstrating a biosynthetic approach to generating these compounds nih.gov. Such biotechnological methods could potentially be adapted for the production of this compound and its analogues.
Co-crystal Formation and Pharmaceutical Co-crystallization Processes
Pharmaceutical co-crystallization is a technique used to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their chemical structure researchgate.netnih.gov. This is achieved by forming a crystalline structure composed of the API and a co-former held together by non-covalent interactions, most commonly hydrogen bonds tbzmed.ac.ir.
While specific studies on the co-crystal formation of this compound are limited, extensive research on 4-hydroxybenzoic acid as a co-former provides a strong basis for its potential in this area. 4-Hydroxybenzoic acid has been successfully used to form co-crystals with various APIs, including acetazolamide (B1664987) and cilostazol (B1669032) nih.govmdpi.com. The formation of these co-crystals leads to altered intermolecular interactions, which can be characterized by techniques such as terahertz time-domain spectroscopy and Raman spectroscopy nih.gov.
The underlying principle of co-crystal design often involves the pairing of complementary functional groups that can form robust supramolecular synthons. For instance, the carboxylic acid group of 4-hydroxybenzoic acid can form hydrogen bonds with amide or pyridine (B92270) functionalities in an API nih.gov. Given that this compound possesses both a carboxylic acid and an amide group, it has the potential to act as both a hydrogen bond donor and acceptor, making it a candidate for forming co-crystals with other APIs. A patent has been filed for a co-crystalline form of 2-hydroxybenzamide (a structurally related compound) with 4-aminobenzoic acid, which was shown to increase the water solubility of 2-hydroxybenzamide google.com.
Table 1: Examples of Co-crystal Formation with Hydroxybenzoic Acid Derivatives
| API | Co-former | Method of Preparation | Key Finding | Reference |
|---|---|---|---|---|
| Acetazolamide | 4-Hydroxybenzoic Acid | Mechanical Grinding | Formation of a co-crystal with altered intermolecular interactions. | nih.gov |
| Cilostazol | 4-Hydroxybenzoic Acid | Spray Drying | Successful production of co-crystals with improved dissolution. | mdpi.com |
| Piroxicam | 4-Hydroxybenzoic Acid | Solution Crystallization | Formation of a co-crystal with a 1:1 stoichiometry. | ku.edu |
| 2-Hydroxybenzamide | 4-Aminobenzoic Acid | Not Specified in Abstract | Increased water solubility of the API. | google.com |
Development of Dual-Target Ligands for Multifactorial Conditions
The development of dual-target ligands, which can modulate two different biological targets simultaneously, is a promising strategy for treating complex, multifactorial diseases like Alzheimer's disease frontiersin.orgdoaj.org. This approach can offer improved efficacy and a better side-effect profile compared to the administration of multiple single-target drugs.
While there is no direct research on this compound as a dual-target ligand, studies on other hydroxybenzoic acid derivatives have demonstrated the feasibility of this approach. For instance, derivatives of hydroxybenzoic acids have been designed to act as both mitochondriotropic antioxidants and cholinesterase inhibitors frontiersin.orgdoaj.org. Cholinesterase inhibitors work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial in Alzheimer's disease nih.gov.
Mitochondriotropic antioxidants are designed to accumulate in the mitochondria and protect against oxidative stress, a key factor in many age-related and neurodegenerative diseases nih.govpsu.edu. This is often achieved by attaching a triphenylphosphonium (TPP) cation to an antioxidant molecule, such as a hydroxybenzoic acid derivative, via an alkyl linker nih.gov. The resulting conjugate is then drawn into the negatively charged mitochondria.
Research has shown that hydroxybenzoic acid derivatives can inhibit acetylcholinesterase (AChE), with their efficacy being influenced by the substitution pattern on the benzene ring nih.gov. For example, salicylic (B10762653) acid (2-hydroxybenzoic acid) showed inhibitory activity against AChE nih.gov. By combining the structural features required for both cholinesterase inhibition and mitochondrial targeting, it is conceivable that derivatives of this compound could be developed as dual-target ligands for conditions like Alzheimer's disease.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Hydroxybenzoic acid |
| 5-Acetamido-2-hydroxybenzoic acid |
| 5-Amino-2-hydroxy benzoic acid |
| Acetazolamide |
| Cilostazol |
| Piroxicam |
| 2-Hydroxybenzamide |
| 4-Aminobenzoic acid |
| Nicotinamide |
| Salicylic acid (2-Hydroxybenzoic acid) |
Future Research Directions and Potential Academic Applications
Advancements in Chemoenzymatic Synthesis for Complex Derivatives
The synthesis of complex molecules is increasingly benefiting from chemoenzymatic strategies, which combine the selectivity of biocatalysts with the versatility of chemical reactions. nih.govresearchgate.net This hybrid approach is particularly promising for creating derivatives of 2-Acetamido-4-hydroxybenzoic acid. Researchers are exploring the use of enzymes to achieve specific modifications on the core structure, a task that is often challenging with traditional chemical methods alone. nih.govresearchgate.net These enzymatic transformations offer unparalleled regio- and stereoselectivity, enabling the production of highly pure and specific isomers. researchgate.netresearchgate.net
Recent breakthroughs have demonstrated the power of chemoenzymatic synthesis in generating complex natural products and their analogs. nih.gov For instance, enzymes can be used to introduce functional groups at specific positions on the aromatic ring or to build complex heterocyclic structures. illinois.edunih.gov This approach not only streamlines the synthesis process but also opens up avenues for creating novel derivatives with unique biological activities. The development of robust and recyclable biocatalysts is a key area of focus to make these processes more efficient and scalable. nih.gov
Integration with Systems Biology for Comprehensive Mechanistic Understanding
To fully grasp the biological roles of this compound and its derivatives, researchers are turning to systems biology. This approach involves the large-scale measurement of various biological molecules (omics data) to build comprehensive models of cellular processes. nih.govresearchgate.netfrontiersin.org By integrating transcriptomics, proteomics, and metabolomics data, scientists can identify the metabolic pathways and regulatory networks influenced by these compounds. nih.govmdpi.comnih.gov
This integrated analysis is crucial for understanding how this compound interacts within a biological system, revealing its mechanism of action and potential off-target effects. researcher.lifefrontiersin.org For example, combining metabolome and transcriptome data has been successful in identifying key genes involved in the biosynthesis of phenolic compounds in plants. nih.govmdpi.com Such approaches can provide a holistic view of the compound's impact on an organism, from the molecular to the systemic level. nih.govnih.gov
Rational Design of Next-Generation Bioactive Molecules
The rational design of new drugs and bioactive molecules is a primary goal in medicinal chemistry. mdpi.comresearchgate.net The structure of this compound serves as a valuable scaffold for designing novel compounds with improved therapeutic properties. mdpi.commdpi.com By understanding the structure-activity relationships (SAR), researchers can make targeted modifications to the molecule to enhance its efficacy and selectivity. iomcworld.comnih.govelsevierpure.com
Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling are instrumental in this process. mdpi.comnih.gov These methods allow for the in-silico prediction of a molecule's biological activity and help to identify the key structural features required for its function. nih.gov For example, studies on similar ortho-aminophenol derivatives have shown that specific substitutions can significantly enhance their bioactivity. nih.gov This rational, design-based approach accelerates the discovery of new and more potent bioactive molecules based on the this compound framework.
Exploration of Novel Interactions in Biological Systems and Chemical Ecology
The interactions of this compound and related aromatic amines within biological systems and the environment are of significant interest. nih.govimrpress.com In chemical ecology, there is growing interest in how such compounds, which can be produced by plants and microorganisms, mediate interactions between organisms. For example, phenolic compounds released by plants can influence the recruitment of symbiotic microbes in the soil. oup.com
Further research is needed to explore the full spectrum of biological activities of this compound and its derivatives. This includes investigating their potential roles as signaling molecules, defense compounds, or their involvement in other ecological processes. Understanding these interactions can have implications for agriculture, environmental science, and the discovery of new bioactive natural products.
Role in Environmental Biotransformation and Detoxification Processes
Aromatic amines, the class of compounds to which this compound belongs, are present in the environment from both natural and industrial sources. imrpress.comuminho.pt The study of their biotransformation is crucial for understanding their environmental fate and potential for bioremediation. nih.govnih.gov Microorganisms have evolved diverse enzymatic pathways to break down and detoxify aromatic compounds. nih.gov
Investigating the microbial degradation of this compound can reveal novel enzymes and metabolic pathways that could be harnessed for environmental cleanup. nih.gov This research also sheds light on how these compounds are processed in different ecosystems, contributing to our knowledge of biogeochemical cycles. The detoxification processes involved are important for maintaining a healthy ecosystem. nih.gov
Q & A
Q. What are the established synthetic routes for 2-Acetamido-4-hydroxybenzoic acid, and how can reaction conditions be optimized for laboratory-scale synthesis?
- Methodological Answer : The compound is typically synthesized via acetylation of 4-hydroxyanthranilic acid or through coupling reactions involving benzoic acid derivatives. Key steps include:
- Catalytic acetylation : Use acetic anhydride in the presence of a base (e.g., pyridine) under reflux conditions to introduce the acetamido group .
- Purification : Recrystallization from ethanol or methanol is recommended to achieve >95% purity .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1:1.2 for amine:acetylating agent) to minimize side products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a multi-technique approach:
- Spectroscopy : Use -NMR (δ 10.2 ppm for -OH, δ 2.1 ppm for -CH in acetamido) and IR (1680–1700 cm for C=O stretching) for functional group confirmation .
- Chromatography : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to verify purity >98% .
- Elemental analysis : Validate C, H, N percentages against theoretical values (e.g., C: 54.55%, H: 4.55%, N: 6.06%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS hazard classifications:
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335) .
- Waste disposal : Segregate chemical waste in labeled containers for incineration by certified facilities .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., SARS-CoV-2 main protease, PDB ID: 6LU7) .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity (e.g., CYP450 inhibition risk) .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Cross-referencing studies : Compare acute oral toxicity (LD) across species (e.g., rat vs. mouse) and dosage regimes .
- In vitro validation : Conduct MTT assays on human cell lines (e.g., HEK293) to quantify cytotoxicity thresholds .
- Mechanistic analysis : Investigate metabolic pathways (e.g., hepatic cytochrome P450 oxidation) using LC-MS to identify toxic intermediates .
Q. How does this compound interact with biomolecules in antioxidant studies?
- Methodological Answer :
- Radical scavenging assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to quantify IC values .
- Enzymatic studies : Measure inhibition of lipid peroxidation in liposomes using thiobarbituric acid reactive substances (TBARS) assay .
- Synergistic effects : Test combinations with ascorbic acid or α-tocopherol to evaluate additive antioxidant activity .
Q. What experimental designs are optimal for studying the photostability of this compound under UV exposure?
- Methodological Answer :
- Photodegradation setup : Expose solutions (1 mM in ethanol) to UV-C light (254 nm) in quartz cuvettes .
- Kinetic analysis : Monitor degradation via UV-Vis spectroscopy (λ = 280 nm) and fit data to first-order kinetics .
- Product identification : Use GC-MS or HPLC-MS to detect degradation byproducts (e.g., quinone derivatives) .
Data Management & Reproducibility
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
